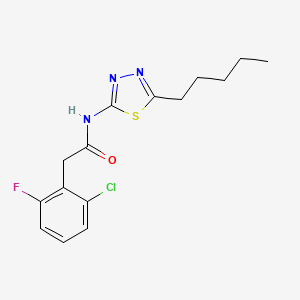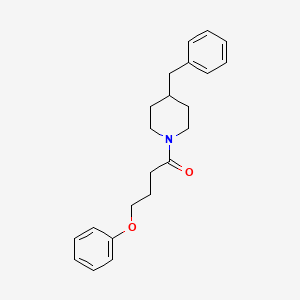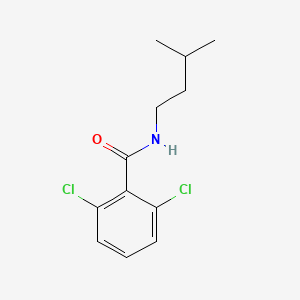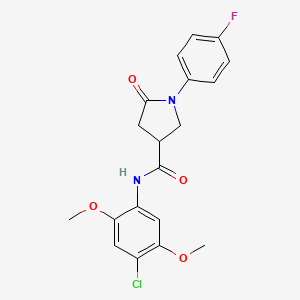![molecular formula C13H13N3O3S B11171846 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B11171846.png)
4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvent like ethanol or tetrahydrofuran; room temperature to reflux.
Substitution: Amines, thiols; organic solvent like dichloromethane or acetonitrile; room temperature to reflux.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl acetate derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of corrosion inhibitors and as a component in specialty coatings.
Mechanism of Action
The mechanism of action of 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: A precursor in the synthesis of various thiadiazole derivatives.
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer properties.
5-Methyl-1,3,4-thiadiazole-2-amine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its phenyl acetate moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development in various applications.
Properties
Molecular Formula |
C13H13N3O3S |
|---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C13H13N3O3S/c1-3-11-15-16-13(20-11)14-12(18)9-4-6-10(7-5-9)19-8(2)17/h4-7H,3H2,1-2H3,(H,14,16,18) |
InChI Key |
FDHDLIRMSWOKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methylphenyl)-4-({4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11171769.png)
![1-(2-methylphenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11171774.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B11171790.png)
![N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide](/img/structure/B11171792.png)
![1-tert-butyl-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171797.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B11171798.png)


![2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11171827.png)
![4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171832.png)
![3,4-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171839.png)
